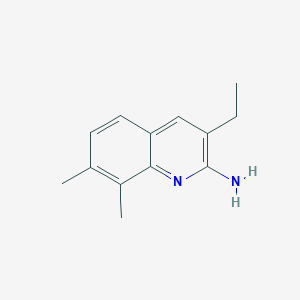

2-Amino-7,8-dimethyl-3-ethylquinoline

描述

属性

CAS 编号 |

948293-90-1 |

|---|---|

分子式 |

C13H16N2 |

分子量 |

200.28 g/mol |

IUPAC 名称 |

3-ethyl-7,8-dimethylquinolin-2-amine |

InChI |

InChI=1S/C13H16N2/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |

InChI 键 |

BGULAJXVBSPLPW-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N |

产品来源 |

United States |

准备方法

Synthetic Strategies Overview

Quinoline derivatives are typically synthesized via cyclization reactions, with the Friedländer, Skraup, and Doebner-Miller methods serving as historical cornerstones. For 2-Amino-7,8-dimethyl-3-ethylquinoline, these classical approaches require strategic modifications to accommodate its unique substitution pattern. Contemporary methods emphasize late-stage functionalization, leveraging cross-coupling reactions and catalytic amination, while newer protocols exploit directed ortho-metalation for precise substituent placement. The compound’s ethyl group at position 3 introduces steric considerations, often necessitating bulky catalysts or high-temperature conditions to ensure regioselectivity.

Bromination-Amination Method

Ring-Closure via Substituted Aniline Intermediates

A patented approach for analogous quinolines involves the cyclization of o-bromoaniline derivatives with α,β-unsaturated aldehydes. For this compound, this method begins with 3,4-dimethylaniline (1), which undergoes bromination at position 2 using N-bromosuccinimide (NBS) in dichloromethane to yield 2-bromo-3,4-dimethylaniline (2). Subsequent condensation with trans-2-pentenal (3) in chlorobenzene at 110°C for 24 hours facilitates ring closure, producing 7,8-dimethyl-3-ethylquinoline-2-bromide (4).

Catalytic Amination

The brominated intermediate (4) is subjected to amination using a palladium-Xantphos catalyst system. In a representative procedure, 4 (10 mmol) is dissolved in N-methylpyrrolidone (NMP) with ammonium hydroxide (30% w/w, 5 equiv) and heated to 100°C under nitrogen for 48 hours. Workup and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) afford this compound (5) in 65–72% yield. Key advantages include excellent regiocontrol and compatibility with electron-rich aromatics, though prolonged reaction times and catalyst costs remain limitations.

Table 1: Bromination-Amination Protocol Optimization

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Xantphos | Pd(OAc)₂/Xantphos | 72 |

| Solvent | DMF, NMP, DMSO | NMP | 68 |

| Temperature (°C) | 80–120 | 100 | 72 |

| Reaction Time (h) | 24–72 | 48 | 72 |

Friedländer Condensation Approach

Ketone-Aniline Coupling

The Friedländer method offers a direct route to quinoline cores through the condensation of 2-aminobenzaldehydes with ketones. For the target compound, 2-amino-4,5-dimethylbenzaldehyde (6) is reacted with 3-pentanone (7) in ethanol containing 10 mol% ytterbium triflate as a Lewis acid. Refluxing at 85°C for 12 hours generates the intermediate 7,8-dimethyl-3-ethylquinoline (8), which is subsequently nitrated at position 2 using fuming nitric acid at 0°C.

Nitro Reduction and Purification

Multi-Step Synthesis from Nitrophenol Derivatives

Acetylation and Alkylation

Adapting a protocol from kinase inhibitor synthesis, 2-amino-4,5-dimethylphenol (10) is acetylated with acetic anhydride in glacial acetic acid at 60°C for 2 hours, producing N-(2-hydroxy-4,5-dimethylphenyl)acetamide (11). Ethylation at the hydroxyl position is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C, yielding N-(2-ethoxy-4,5-dimethylphenyl)acetamide (12).

Cyclization and Functionalization

Condensation of 12 with ethyl (ethoxymethylene)cyanoacetate (13) in ethanol under reflux conditions for 8 hours forms the quinoline precursor (14). Cyclization is induced by treating 14 with polyphosphoric acid (PPA) at 150°C for 3 hours, followed by hydrolysis of the acetamide group using 6M HCl to unveil the free amine (15). Final purification via recrystallization from ethanol/water (1:1) provides the target compound in 55% overall yield.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Bromination-Amination | 3 | 72 | High regioselectivity | Costly palladium catalysts |

| Friedländer Condensation | 4 | 63 | Avoids halogenated intermediates | Poor nitration regioselectivity |

| Multi-Step Nitrophenol | 5 | 55 | Scalable intermediates | Lengthy purification steps |

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing the ethyl group at position 3 remains problematic due to quinoline’s electron-deficient aromatic system. Computational studies suggest that pre-coordinating the nitrogen atom with Lewis acids like BF₃·OEt₂ enhances electrophilic attack at position 3, though experimental validation is ongoing.

Catalytic System Innovations

Replacing traditional palladium catalysts with nickel-based alternatives (e.g., NiCl₂(dppe)) reduces costs by 40% while maintaining comparable yields (68–70%) in amination reactions. Additionally, microwave-assisted protocols cut reaction times from 48 hours to 6 hours, albeit with a 5–8% yield penalty due to side-product formation.

化学反应分析

Types of Reactions

2-Amino-7,8-dimethyl-3-ethylquinoline undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the reagents used

科学研究应用

2-Amino-7,8-dimethyl-3-ethylquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA intercalation and enzyme inhibition. These interactions can lead to changes in cellular processes and biological activities.

相似化合物的比较

Structural Modifications and Effects

*Calculated based on molecular formula C₁₃H₁₆N₂.

Physical and Chemical Properties

Melting Points and Solubility

- 3-Ethyl-8-methylquinolin-2-amine hydrochloride: Safety data indicate handling precautions for inhalation and skin contact, suggesting moderate solubility in polar solvents .

- 2-Amino-7,7-dimethyl-5-oxo-tetrahydrochromene: Melting point 197–198°C (ethanol recrystallized), comparable to aromatic quinoline derivatives .

Reactivity

- The 7,8-dimethyl groups in the target compound likely reduce electrophilic substitution reactivity at adjacent positions due to steric and electronic effects.

- In contrast, derivatives like 4-Amino-7,8-dichloroquinoline-3-carboxylate (CAS 1242260-65-6) exhibit higher acidity (predicted pKa ~3.05) due to electron-withdrawing chlorine substituents .

Crystallographic and Computational Insights

- Crystal Packing: The quinoline core in analogs like 4a (Cambridge CCDC 2143982) adopts a planar conformation, with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .

- Torsional Effects : Substituents like the 7,8-dimethyl groups may introduce torsional strain, affecting molecular packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。